3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
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Overview
Description
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a useful research compound. Its molecular formula is C23H16F3NS and its molecular weight is 395.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Didenko et al. (2015) reports the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives with phenyl and methylsulfanyl groups, highlighting the chemical versatility of these compounds (Didenko et al., 2015).
- Dawood and Fuchigami (1999) explored electrochemical fluorination of quinolyl sulfides, demonstrating the potential for generating alpha-fluorinated sulfides, which could include derivatives of the compound (Dawood & Fuchigami, 1999).
Biological and Pharmacological Potential
- Jampílek et al. (2004) synthesized derivatives of quinolines, including those with phenylsulfanyl groups, for their potential as antileukotrienic agents, underscoring the compound's relevance in pharmacological research (Jampílek et al., 2004).
- El Rayes et al. (2019) examined methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates for their anticancer activity, indicating the potential medical significance of quinoline derivatives (El Rayes et al., 2019).
Materials Science and Electronics
- Sych et al. (2019) studied quinoline derivatives for their exciplex emission properties in the context of white OLEDs, pointing to applications in electronic and photonic materials (Sych et al., 2019).
- Khalid et al. (2019) conducted a study on quinoline-based derivatives for their nonlinear optical (NLO) properties, suggesting potential use in technology-related applications (Khalid et al., 2019).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process can affect various biochemical pathways depending on the nature of the carbon-centered radical intermediate .
Pharmacokinetics
The trifluoromethyl group can often enhance the metabolic stability and lipophilicity of a compound, which can affect its bioavailability .
Result of Action
The addition of a trifluoromethyl group can often enhance the biological activity of a compound .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the action of a compound .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)27-22(20)28-19-7-4-6-18(14-19)23(24,25)26/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUPDZODFCUBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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